1,4-Benzodioxin, 7-(dichloromethyl)-2,2,3-trifluoro-2,3-dihydro-
Overview
Description
1,4-Benzodioxin, 7-(dichloromethyl)-2,2,3-trifluoro-2,3-dihydro- is a complex organic compound that belongs to the class of 1,4-benzodioxins These compounds are characterized by a benzene ring fused with a dioxin ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzodioxin, 7-(dichloromethyl)-2,2,3-trifluoro-2,3-dihydro- can be achieved through several methods. One common approach involves the reaction of catechols with dichloromethyl and trifluoro reagents under controlled conditions. The reaction typically requires a catalyst, such as a transition metal, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve a one-pot synthesis method, which allows for the efficient and cost-effective production of 1,4-benzodioxin derivatives. This method often employs metal-catalyzed reactions, cascade reactions, or microwave irradiation to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
1,4-Benzodioxin, 7-(dichloromethyl)-2,2,3-trifluoro-2,3-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro or fully reduced forms.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2), nitric acid (HNO3), and sulfuric acid (H2SO4) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .
Scientific Research Applications
1,4-Benzodioxin, 7-(dichloromethyl)-2,2,3-trifluoro-2,3-dihydro- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4-Benzodioxin, 7-(dichloromethyl)-2,2,3-trifluoro-2,3-dihydro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxane: A related compound with similar structural features but lacking the dichloromethyl and trifluoro groups.
1,4-Benzoxazine: Another similar compound with a nitrogen atom in place of one of the oxygen atoms in the dioxin ring.
1,4-Benzodioxepin: A compound with an extended dioxin ring, providing different chemical and biological properties.
Uniqueness
This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
6-(dichloromethyl)-2,3,3-trifluoro-2H-1,4-benzodioxine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2F3O2/c10-7(11)4-1-2-5-6(3-4)16-9(13,14)8(12)15-5/h1-3,7-8H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHSVWILEVCSTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(Cl)Cl)OC(C(O2)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101023270 | |
Record name | 7-(Dichloromethyl)-2,2,3-trifluoro-2,3-dihydro-1,4-benzodioxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101023270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1357626-54-0 | |
Record name | 1,4-Benzodioxin, 7-(dichloromethyl)-2,2,3-trifluoro-2,3-dihydro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1357626-54-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-(Dichloromethyl)-2,2,3-trifluoro-2,3-dihydro-1,4-benzodioxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101023270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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